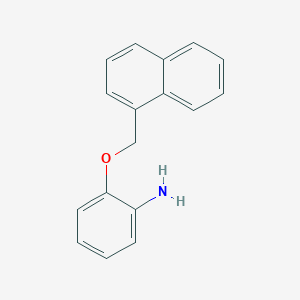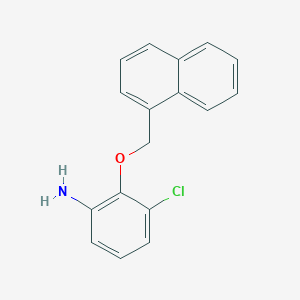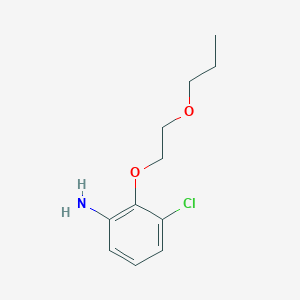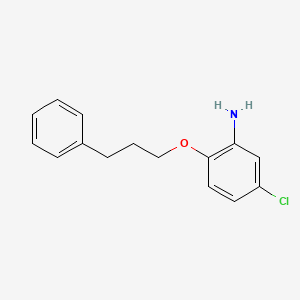![molecular formula C18H18ClNO2 B3172058 (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone CAS No. 946714-89-2](/img/structure/B3172058.png)
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone”, there are studies on the synthesis of similar compounds. For instance, a new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone, focusing on six unique fields:
Proteomics Research
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is utilized in proteomics research due to its ability to interact with various proteins. This compound can be used to study protein-protein interactions, protein folding, and the structural dynamics of proteins. Its unique chemical structure allows it to bind selectively to certain protein targets, making it a valuable tool for identifying and characterizing proteins involved in various biological processes .
Anti-Allergic Research
Research has explored the anti-allergic properties of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone derivatives. These compounds have been tested for their ability to inhibit allergic reactions in vivo. The results suggest that these derivatives could be developed into new anti-allergic drugs, providing an alternative to current treatments for allergic conditions .
Neuropharmacology
In neuropharmacology, this compound is studied for its effects on the central nervous system. It has been used to investigate the mechanisms of action of various neurotransmitters and to develop new therapeutic agents for neurological disorders. Its ability to modulate neurotransmitter activity makes it a valuable tool for studying brain function and developing treatments for conditions such as depression, anxiety, and schizophrenia .
Chemical Biology
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is also used in chemical biology to study the interactions between small molecules and biological macromolecules. This research helps in understanding the molecular basis of various biological processes and in designing new molecules with specific biological activities. The compound’s unique structure allows it to serve as a probe for investigating the binding sites and mechanisms of action of various biomolecules .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatile chemical structure allows for various modifications, enabling the creation of new compounds with desired properties. This makes it a valuable starting material for the development of new drugs, agrochemicals, and materials with specific functions .
These applications highlight the versatility and importance of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone in scientific research. Each field benefits from the unique properties of this compound, contributing to advancements in various areas of science and medicine.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha, camp-dependent protein kinase inhibitor alpha, rac-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given its potential targets, it may influence pathways related to signal transduction, cell proliferation, and glucose metabolism .
Result of Action
Similar compounds have been shown to influence cellular processes such as signal transduction, cell proliferation, and glucose metabolism .
properties
IUPAC Name |
(4-chlorophenyl)-(4-piperidin-4-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-5-1-13(2-6-15)18(21)14-3-7-16(8-4-14)22-17-9-11-20-12-10-17/h1-8,17,20H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVKILBUWGVULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)
![(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171998.png)







![Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate](/img/structure/B3172056.png)
![4-[(1-Bromo-2-naphthyl)oxy]piperidine](/img/structure/B3172061.png)

![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172078.png)